Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
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Overview
Description
Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties, and a tetrahydrobenzofuran ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor in the presence of a trifluoromethylating agent. The reaction conditions often require the use of a strong base and a polar aprotic solvent to facilitate the formation of the benzofuran ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a similar trifluoromethylated structure.
Trifluoromethylated Pyridines: Used in agrochemicals and pharmaceuticals.
Uniqueness
Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is unique due to its specific combination of a trifluoromethyl group and a tetrahydrobenzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, antiviral, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C10H11F3O2
- Molecular Weight : 224.19 g/mol
The presence of trifluoromethyl and tetrahydrofuran moieties contributes to its unique chemical reactivity and biological profile.
Anti-inflammatory Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant anti-inflammatory activities. A study published in Molecules highlighted that certain structural modifications can enhance the anti-inflammatory effects of related compounds .
Antiviral Activity
The compound's antiviral potential has been explored in various studies. For instance, compounds with similar structures have shown efficacy against the hepatitis C virus (HCV), indicating that this compound may also possess antiviral properties .
Case Studies
- Case Study on Hepatitis C Virus : A series of thiophen urea derivatives were tested for their ability to inhibit HCV entry. The findings suggest that structural features akin to those in this compound could be pivotal in designing effective antiviral agents .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory mechanisms of related compounds revealed that they inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential pathway through which this compound may exert its effects .
Data Table: Biological Activities Overview
Properties
CAS No. |
1420791-38-3 |
---|---|
Molecular Formula |
C12H13F3O3 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
methyl 3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H13F3O3/c1-6-8-4-3-7(12(13,14)15)5-9(8)18-10(6)11(16)17-2/h7H,3-5H2,1-2H3 |
InChI Key |
ZXGXWFIGUZFLOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1CCC(C2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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